molecular formula C20H14F2N4O2S B2956896 N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1112298-28-8

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2956896
CAS No.: 1112298-28-8
M. Wt: 412.41
InChI Key: WCZIRNNWEUURKD-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways Source . This specific mechanism makes it an invaluable pharmacological tool for investigating the role of BTK in a wide range of pathological processes. In immunological research, this compound is used to dissect B-cell activation and function, providing critical insights into autoimmune diseases such as rheumatoid arthritis and lupus Source . In oncology, its application extends to the study of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where constitutive BCR signaling is a known driver of proliferation and survival Source . By enabling precise inhibition of BTK in experimental models, this inhibitor aids researchers in validating BTK as a therapeutic target and in understanding the downstream effects of its inhibition on cellular proliferation, apoptosis, and migration.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2S/c1-11-2-7-14(8-15(11)22)24-16(27)9-26-10-23-18-17(25-29-19(18)20(26)28)12-3-5-13(21)6-4-12/h2-8,10H,9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZIRNNWEUURKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of fluorinated aromatic rings: This step involves the use of fluorinated benzene derivatives, which are coupled to the thiazolopyrimidine core via nucleophilic substitution or other suitable reactions.

    Final assembly: The final step involves the coupling of the intermediate products to form the target compound, often using amide bond formation techniques.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and thiazolopyrimidine core may allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s 7-oxo group contrasts with the 5-thioxo moiety in Compounds 19 and 20, which may alter redox properties and binding affinity .
  • Fluorine substituents in the target compound likely enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Functional Analogs: Acetamide-Containing Pesticides

lists agrochemicals with acetamide motifs, though their cores differ:

Compound Core Structure Substituents Application
Target Compound Thiazolo[4,5-d]pyrimidin-7-one 3-(4-fluorophenyl), N-(3-fluoro-4-methylphenyl) Not specified
Oxadixyl Oxazolidinyl-methoxyacetamide N-(2,6-dimethylphenyl), 2-methoxy Fungicide
Flumetsulam Triazolo[1,5-a]pyrimidine Sulfonamide, 2,6-difluorophenyl Herbicide

Key Observations :

  • The target compound’s thiazolo-pyrimidine core distinguishes it from oxadixyl’s oxazolidine and flumetsulam’s triazolo-pyrimidine systems, suggesting divergent modes of action .
  • Dual fluorination (4-fluorophenyl and 3-fluoro-4-methylphenyl) may confer superior target selectivity compared to mono-fluorinated herbicides like flumetsulam .

Fluorinated Heterocycles

Fluorine’s role in bioactivity is well-documented. For example:

  • Flumetsulam uses 2,6-difluorophenyl to enhance herbicidal activity .
  • The target compound’s 3-(4-fluorophenyl) group may similarly improve interactions with hydrophobic enzyme pockets, while the 3-fluoro-4-methylphenyl acetamide side chain could reduce metabolic degradation .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, including its antibacterial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The thiazolo[4,5-d]pyrimidine moiety is central to its activity.
  • Substituents : The presence of fluorinated phenyl groups enhances its pharmacological properties.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Mechanism : The compound likely inhibits bacterial growth by targeting specific enzymes involved in bacterial protein synthesis.
  • Comparative Studies : In vitro studies have shown that related compounds display MIC values comparable to standard antibiotics like Ciprofloxacin and Rifampicin .

Anticancer Activity

The compound's structure suggests potential anticancer properties:

  • Cell Lines Tested : Studies have evaluated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer).
  • Results : Some derivatives showed promising results with IC50 values indicating significant cytotoxicity against these cell lines .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
Fluorine on phenyl ringsEnhances potency against bacteria and cancer
Amido/imino linkersImproves interaction with target enzymes
Alkyl side chainsMay influence solubility and bioavailability

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study demonstrated that a related thiazolo-pyrimidine compound exhibited an MIC of 50 μg/mL against Mycobacterium smegmatis. This highlights the potential for developing new treatments for resistant bacterial strains .
  • Cytotoxicity Assessment :
    • In a comparative analysis, a derivative of the compound was found to have a higher cytotoxic effect on MCF-7 cells than its non-fluorinated analogs. This suggests that fluorination may play a critical role in enhancing anticancer activity .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide?

Answer: Key strategies include:

  • Stepwise functionalization : Prioritize coupling the thiazolo[4,5-d]pyrimidinone core with fluorinated aryl groups before introducing the acetamide side chain to minimize steric hindrance .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, as seen in analogous thiazolo-pyrimidine syntheses .
  • Catalytic optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings involving fluorophenyl substituents, as fluorine substituents can alter reaction kinetics .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Combine:

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish methylene/methyl groups in the acetamide moiety and fluorophenyl rings .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., thiazolo-pyrimidine ring orientation) by comparing with structurally characterized analogs (e.g., ethyl 5-(3-fluorophenyl)-thiazolo[3,2-a]pyrimidine carboxylate ).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C22H17F2N3O2S) with <2 ppm error .

Advanced Research Questions

Q. How can discrepancies in biological activity data for this compound be systematically addressed?

Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols for enzyme inhibition (e.g., ATP-binding pocket assays) by including positive controls like staurosporine .
  • Solubility limitations : Pre-treat compounds with co-solvents (e.g., 5% DMSO in PBS) and confirm stability via HPLC-UV (λ = 254 nm) to avoid aggregation artifacts .
  • Metabolic interference : Perform liver microsome assays (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the fluoromethyl group) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets?

Answer:

  • Molecular docking : Use AutoDock Vina with flexible residues in the ATP-binding pocket (e.g., DFG motif) and account for fluorine’s electronegativity via parameterized force fields (e.g., AMBER) .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of hydrogen bonds between the acetamide carbonyl and kinase backbone NH groups .
  • Free energy perturbation (FEP) : Quantify ΔΔG for fluorophenyl substitutions compared to non-fluorinated analogs to guide SAR .

Q. How should researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer: Focus on:

  • Core modifications : Substitute the thiazolo[4,5-d]pyrimidinone with pyrazolo[3,4-d]pyrimidine to assess impact on kinase selectivity .
  • Fluorine positioning : Synthesize analogs with fluorophenyl groups at meta/para positions to map steric/electronic effects on target engagement .
  • Side-chain optimization : Replace the N-(3-fluoro-4-methylphenyl) group with bioisosteres (e.g., trifluoromethylpyridyl) to improve metabolic stability .

Data Contradiction Analysis

Q. How to resolve conflicting reports on this compound’s solubility in aqueous buffers?

Methodology:

  • Dynamic light scattering (DLS) : Measure particle size distribution in PBS (pH 7.4) to detect nanoaggregates at concentrations >10 µM .
  • Equilibrium solubility assay : Use shake-flask method with LC-MS quantification, accounting for ionization (pKa ~8.5 for the acetamide NH) .
  • Co-solvent extrapolation : Apply Yalkowsky’s log-linear model using DMSO/water mixtures to estimate intrinsic solubility .

Experimental Design

Q. What in vitro models are appropriate for evaluating this compound’s permeability?

Recommendations:

  • PAMPA (Parallel Artificial Membrane Permeability Assay) : Use a lipid composition mimicking the blood-brain barrier (e.g., 2% phosphatidylcholine in dodecane) for CNS-targeted studies .
  • Caco-2 monolayers : Measure apparent permeability (Papp) with LC-MS/MS detection; apply efflux ratio thresholds (e.g., >2.5 indicates P-gp substrate activity) .
  • MDCK-MDR1 cells : Validate P-gp-mediated transport using inhibitors like verapamil (10 µM) .

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